Compound Description: Zolpidem is a medication used for the short-term treatment of insomnia. It is a GABAA receptor agonist with selectivity for the α1 subunit. []
Compound Description: L-838,417 is a novel compound with functional selectivity for specific non-α1 GABAA receptors. It is considered a potential anxiolytic agent with reduced sedative effects compared to traditional benzodiazepines. []
Relevance: Although structurally dissimilar to N-(3,4-difluorophenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide, L-838,417 highlights the potential of targeting specific GABAA receptor subtypes for therapeutic benefit. This suggests that modifications to the structure of N-(3,4-difluorophenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide, particularly around the imidazole ring, might influence its selectivity and pharmacological profile. []
Compound Description: SL651498 is another novel compound with functional selectivity for certain non-α1 GABAA receptors. Similar to L-838,417, it is being investigated for its potential as an anxiolytic drug with fewer sedative side effects. []
Relevance: While structurally different from N-(3,4-difluorophenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide, SL651498 further emphasizes the importance of GABAA receptor subtype selectivity in developing safer and more effective medications for anxiety and other neurological disorders. This suggests that exploring structural modifications to N-(3,4-difluorophenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide could be valuable for refining its pharmacological profile. []
Bretanzenil
Compound Description: Bretanzenil is a partial agonist of GABAA receptors, exhibiting less intrinsic activity compared to full agonists like diazepam. It has been investigated for its potential as an anxiolytic and anticonvulsant agent. []
Relevance: Despite structural differences with N-(3,4-difluorophenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide, Bretanzenil highlights the concept of partial agonism at GABAA receptors. This suggests that exploring the efficacy of N-(3,4-difluorophenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide at GABAA receptors, and potentially modifying its structure to modulate its intrinsic activity, could be a valuable avenue for drug development. []
Compound Description: NS2710 is a non-selective partial agonist of GABAA receptors, displaying reduced efficacy compared to full agonists. It has been studied for its potential in treating anxiety and convulsive disorders. []
Relevance: While structurally different from N-(3,4-difluorophenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide, NS2710 exemplifies the concept of non-selective partial agonism at GABAA receptors. This implies that investigating the binding affinity and functional activity of N-(3,4-difluorophenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide at various GABAA receptor subtypes, and potentially modifying its structure to fine-tune its selectivity and intrinsic activity, could lead to valuable pharmacological insights. []
Compound Description: NS2664 is another non-selective partial agonist of GABAA receptors, exhibiting lower efficacy compared to full agonists. It has also been investigated for its potential as an anxiolytic and anticonvulsant agent. []
Relevance: Although structurally distinct from N-(3,4-difluorophenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide, NS2664 further emphasizes the potential therapeutic benefits of non-selective partial agonism at GABAA receptors. This suggests that assessing the binding affinity, selectivity, and intrinsic activity of N-(3,4-difluorophenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide at various GABAA receptor subtypes, and potentially adjusting its structure to optimize these properties, could be a fruitful strategy for drug discovery. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.